Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate
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Overview
Description
Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These groups impart unique chemical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate typically involves the esterification of 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:
2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid+ethanolH2SO4Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Sodium methoxide (NaOCH_3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate finds applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl ethanol
- 2-Fluoro-5-(trifluoromethyl)phenyl acetic acid
Uniqueness
Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. The combination of fluorine and trifluoromethyl groups further enhances its chemical stability and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenyl)-acetate is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring, which is known to enhance biological activity by improving binding affinity and metabolic stability. The presence of trifluoromethyl and fluoro groups can significantly influence the compound's interactions with biological targets such as enzymes and receptors.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways within cells.
Antimicrobial Activity
Recent studies have demonstrated that fluorinated compounds exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. High-throughput screening identified compounds with minimal inhibitory concentrations (MICs) below 20 µM, indicating potent antimicrobial effects .
Cytotoxicity Studies
Cytotoxicity assays against human liver cancer cells (HepG2) and colon cancer cells (HCT116) have shown that this compound exhibits selective cytotoxicity. The effective concentration (EC50) values suggest a promising anticancer potential, particularly in compounds with specific fluorine substitutions on the aromatic ring .
Case Studies
- Antimicrobial Screening : In a high-throughput screening of over 100,000 compounds, this compound was among the confirmed hits that inhibited bacterial growth by more than 30% at concentrations below 20 µM .
- Cytotoxicity Evaluation : A study assessing the cytotoxic effects on HepG2 cells revealed that fluorinated derivatives, including this compound, showed significant cell death at low concentrations, suggesting their potential as anticancer agents .
Research Findings
Properties
IUPAC Name |
ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-2-17-10(16)6-7-5-8(11(13,14)15)3-4-9(7)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYWPGPCWGKAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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